molecular formula C7H12O5 B2462485 2-Hydroxy-2-(4-hydroxyoxan-4-yl)acetic acid CAS No. 2155851-99-1

2-Hydroxy-2-(4-hydroxyoxan-4-yl)acetic acid

Cat. No.: B2462485
CAS No.: 2155851-99-1
M. Wt: 176.168
InChI Key: MYHZLBWJTRTNNN-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(4-hydroxyoxan-4-yl)acetic acid is a chemical compound with the molecular formula C7H12O5 and a molecular weight of 176.17 g/mol . It is also known by its IUPAC name, 2-hydroxy-2-(4-hydroxytetrahydro-2H-pyran-4-yl)acetic acid . This compound is characterized by the presence of a hydroxyl group and a tetrahydropyran ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 2-Hydroxy-2-(4-hydroxyoxan-4-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxy-2H-pyran-4-one with glyoxylic acid under acidic conditions to form the desired product . The reaction typically requires a catalyst, such as sulfuric acid, and is conducted at elevated temperatures to ensure complete conversion.

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. These methods often employ advanced purification techniques, such as recrystallization and chromatography, to obtain high-purity this compound .

Chemical Reactions Analysis

2-Hydroxy-2-(4-hydroxyoxan-4-yl)acetic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with sodium borohydride may produce alcohols .

Biological Activity

2-Hydroxy-2-(4-hydroxyoxan-4-yl)acetic acid, also known as 2-(4-hydroxyoxan-4-yl)acetic acid, is a compound with notable biological activities and potential applications in pharmaceuticals and biochemical research. Its structure features a hydroxyl group attached to a tetrahydrofuran ring, which contributes to its unique chemical properties and biological interactions.

The molecular formula of this compound is C7H12O4. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are essential for its synthesis and modification into more complex molecules .

Biological Activities

Research has indicated that this compound exhibits several biological activities:

1. Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial activity against various bacterial strains. For example, it has been tested against Staphylococcus pneumoniae and Pseudomonas aeruginosa, demonstrating significant inhibitory effects .

2. Metabolic Pathway Interactions
The compound serves as a precursor in metabolic studies, particularly in understanding enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity makes it a valuable tool in biochemical research .

3. Potential Therapeutic Applications
There is ongoing investigation into the therapeutic properties of this compound, particularly its role as a drug intermediate. Its unique structure may provide advantages in drug design and development .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The hydroxyl and acetic acid groups facilitate hydrogen bonding and other interactions with enzymes and receptors, which can modulate various biological processes such as signal transduction and enzyme activity .

Case Studies

Several studies have focused on the biological evaluation of this compound:

  • Antimicrobial Activity Study : A study conducted by researchers evaluated the antimicrobial effects of this compound against common pathogens. Results indicated that the compound inhibited growth at concentrations lower than those required for traditional antibiotics, suggesting potential use in treating infections resistant to standard therapies .
  • Metabolic Pathway Research : In another study, the compound was used to trace metabolic pathways involving key enzymes in human metabolism. This research highlighted its role in influencing metabolic rates and enzyme efficiency, providing insights into its potential applications in metabolic disorders .

Comparison with Similar Compounds

To understand its unique properties better, a comparison with structurally similar compounds is beneficial:

Compound NameStructure FeaturesUnique Aspects
4-Hydroxyphenylacetic AcidContains a phenolic groupStronger antioxidant properties due to phenolic structure
2-(Oxan-4-yloxy)acetic AcidSimilar oxane structureMore hydrophilic due to ether functionality
2-(6-substituted-1,3-dioxane-4-yl)acetic AcidDioxane ring structurePotentially different biological activities depending on substitutions

This table illustrates how the unique hydroxyl substitution in this compound may contribute to its distinct biological properties compared to similar compounds.

Properties

IUPAC Name

2-hydroxy-2-(4-hydroxyoxan-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O5/c8-5(6(9)10)7(11)1-3-12-4-2-7/h5,8,11H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHZLBWJTRTNNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C(C(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2155851-99-1
Record name 2-hydroxy-2-(4-hydroxyoxan-4-yl)acetic acid
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